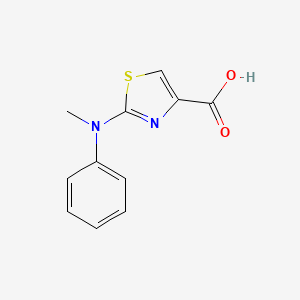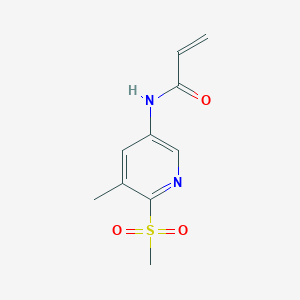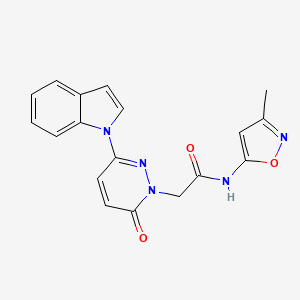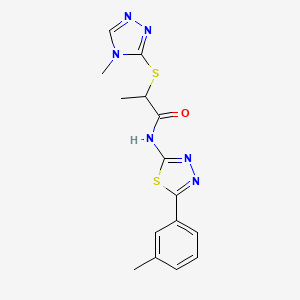![molecular formula C13H11BrN4O B2793486 5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 583039-76-3](/img/structure/B2793486.png)
5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C13H11BrN4O and its molecular weight is 319.162. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds
Mode of Action
It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that “5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” may interact with its targets through bond formation or cleavage.
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of various organic compounds . This suggests that “this compound” may affect the pathways related to the synthesis or degradation of these compounds.
Pharmacokinetics
The compound’s density is reported to be 1622±006 g/cm3
Result of Action
Similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may have a role in the synthesis or modification of these compounds.
Action Environment
Similar compounds have been used in various chemical reactions , suggesting that factors such as temperature, pH, and the presence of other chemicals may influence its action.
Properties
IUPAC Name |
5-bromo-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-19-8-4-2-7(3-5-8)11-10(14)6-9-12(15)17-18-13(9)16-11/h2-6H,1H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQEPWZKMRYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-{6-oxa-9-azaspiro[4.5]decane-9-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2793403.png)

![3-[(2,5-dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2793407.png)





![3,4-diethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2793416.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2793417.png)


![N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2793424.png)

